5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
Overview
Description
5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Ethylsulfanyl Group: This can be done through nucleophilic substitution reactions using ethylthiol or similar reagents.
Coupling with 6-methylpyridin-2-ylamine: The final step involves coupling the pyrimidine derivative with 6-methylpyridin-2-ylamine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the pyrimidine or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound might exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They might be studied for their ability to interact with specific biological targets, such as kinases or other enzymes.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might act by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-5-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the ethylsulfanyl group and the specific positioning of the chlorine and methyl groups could influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-3-20-13-15-7-9(14)11(18-13)12(19)17-10-6-4-5-8(2)16-10/h4-7H,3H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAHEVJJGJBEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=N2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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